(E)-4-diethoxyphosphorylbut-2-enal
CAS No.: 110905-37-8
Cat. No.: VC20759494
Molecular Formula: C8H15O4P
Molecular Weight: 206.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 110905-37-8 |
|---|---|
| Molecular Formula | C8H15O4P |
| Molecular Weight | 206.18 g/mol |
| IUPAC Name | (E)-4-diethoxyphosphorylbut-2-enal |
| Standard InChI | InChI=1S/C8H15O4P/c1-3-11-13(10,12-4-2)8-6-5-7-9/h5-7H,3-4,8H2,1-2H3/b6-5+ |
| Standard InChI Key | IIVXNWZBMVVKJU-AATRIKPKSA-N |
| Isomeric SMILES | CCOP(=O)(C/C=C/C=O)OCC |
| SMILES | CCOP(=O)(CC=CC=O)OCC |
| Canonical SMILES | CCOP(=O)(CC=CC=O)OCC |
Introduction
(E)-4-diethoxyphosphorylbut-2-enal, with the CAS number 110905-37-8, is an organic compound belonging to the class of phosphonates. Phosphonates are characterized by the presence of a phosphonic acid group, where a phosphorus atom is bonded to three oxygen atoms and one carbon atom. This compound is particularly noted for its dual functionality, featuring both an aldehyde and a phosphonate group, which makes it versatile in organic synthesis and industrial applications.
Synthesis Methods
The synthesis of (E)-4-diethoxyphosphorylbut-2-enal typically involves the condensation of diethyl phosphonate with an appropriate aldehyde. One common method is the Horner-Wadsworth-Emmons reaction, a variation of the Wittig reaction. This reaction involves the use of a phosphonate ester and an aldehyde in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to form the desired product.
Industrial production may involve large-scale Horner-Wadsworth-Emmons reactions, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of milder chlorinating agents, such as oxalyl chloride, can also be employed to improve selectivity and yield.
Chemical Reactions Analysis
(E)-4-diethoxyphosphorylbut-2-enal can undergo various types of chemical reactions:
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Oxidation: The compound can be oxidized to form phosphonic acid derivatives using oxidizing agents like potassium permanganate and chromium trioxide.
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Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride and lithium aluminum hydride.
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Substitution: The phosphonate group can participate in substitution reactions with nucleophiles such as amines and alcohols under basic conditions.
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate, Chromium trioxide | Phosphonic acid derivatives |
| Reduction | Sodium borohydride, Lithium aluminum hydride | Alcohols |
| Substitution | Amines, Alcohols | Substituted phosphonates |
Scientific Research Applications
(E)-4-diethoxyphosphorylbut-2-enal has a wide range of applications in scientific research:
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Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
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Biology: The compound can be used to study enzyme mechanisms and as a probe in biochemical assays.
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Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-4-diethoxyphosphorylbut-2-enal involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding to the enzyme’s active site.
Comparison with Similar Compounds
(E)-4-diethoxyphosphorylbut-2-enal is unique due to the presence of both an aldehyde and a phosphonate group, which allows it to participate in a wider range of chemical reactions compared to simpler phosphonates like diethyl phosphonate. This dual functionality makes it a versatile compound in organic synthesis and industrial applications.
| Compound | Features |
|---|---|
| Diethyl Phosphonate | Simple phosphonate without aldehyde functionality |
| Dimethyl Phosphonate | Similar to diethyl phosphonate but with methyl groups |
| Diethyl Phosphite | Contains a phosphite group instead of phosphonate |
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